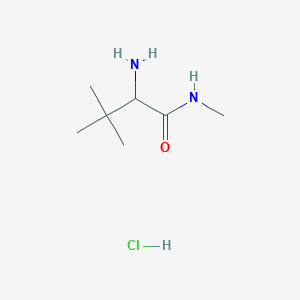
Methyl 4-ethyl-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethyl-3-methylbenzoate is an organic compound belonging to the ester family. It is characterized by its aromatic ring substituted with ethyl and methyl groups, and an ester functional group. This compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-ethyl-3-methylbenzoate can be synthesized through the esterification of 4-ethyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts such as zirconium or titanium-based catalysts. These catalysts enhance the reaction efficiency and can be reused, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-ethyl-3-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-ethyl-3-methylbenzoic acid.
Reduction: 4-ethyl-3-methylbenzyl alcohol.
Substitution: Various nitro derivatives depending on the position of substitution.
Aplicaciones Científicas De Investigación
Methyl 4-ethyl-3-methylbenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Used in studies involving the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of fragrances, flavors, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism by which methyl 4-ethyl-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 4-methylbenzoate
- Ethyl 4-methylbenzoate
Uniqueness
Methyl 4-ethyl-3-methylbenzoate is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which can influence its reactivity and physical properties. This structural uniqueness can result in different chemical behavior and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
methyl 4-ethyl-3-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h5-7H,4H2,1-3H3 |
Clave InChI |
USLAAUQHVKQOHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)






![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)





